3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine

Drug Design Pharmacokinetics Medicinal Chemistry

Researchers optimizing CNS drug candidates frequently encounter rapid metabolic degradation of lead scaffolds. 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine (CAS 929974-93-6) directly addresses this limitation: the meta-CF3 substituent enhances lipophilicity and metabolic stability versus non-fluorinated propargylamine analogs, improving blood-brain barrier permeability and target engagement. • Terminal alkyne enables CuAAC click chemistry for 1,2,3-triazole library synthesis. • Gold(I)-catalyzed cyclization provides direct access to 2-CF3-4-aryl quinoline heterocycles. • Propargylamine pharmacophore supports SAR studies on MAO and related enzyme targets. Supplied at 95% purity; available for immediate procurement and global dispatch.

Molecular Formula C10H8F3N
Molecular Weight 199.17 g/mol
CAS No. 929974-93-6
Cat. No. B13241305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine
CAS929974-93-6
Molecular FormulaC10H8F3N
Molecular Weight199.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C#CCN
InChIInChI=1S/C10H8F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,6,14H2
InChIKeyDSWJTEWSTNBRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorinated Propargylamine Building Block


3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine (CAS 929974-93-6), with the molecular formula C₁₀H₈F₃N and a molecular weight of 199.17 g/mol, is a fluorinated propargylamine derivative . Characterized by a trifluoromethyl group attached to a phenyl ring, this compound serves as a versatile building block in organic synthesis, enabling the construction of complex molecules for pharmaceutical research and development [1]. Its structural features confer distinct reactivity, making it a valuable scaffold for the synthesis of nitrogen-containing heterocycles and bioactive compounds [1].

Fluorinated propargylamine building block for organic synthesis
Enables CuAAC click chemistry for triazole libraries
Trifluoromethyl group supports lipophilicity and stability optimization

Why the 3-Trifluoromethylphenyl Moiety Is Critical


The presence of the trifluoromethyl group on the phenyl ring of 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine is not merely an arbitrary substitution; it fundamentally alters the compound's physicochemical and biochemical properties. The -CF₃ group significantly enhances lipophilicity and metabolic stability compared to non-fluorinated or differently substituted propargylamine analogs . This modification is crucial for optimizing pharmacokinetic profiles in drug candidates. Therefore, substituting this compound with a generic propargylamine lacking this specific substitution pattern can lead to a substantial loss of desired biological activity, altered target engagement, or unpredictable in vivo performance [1].

Non-fluorinated propargylamine analogs may lack the lipophilicity enhancement critical for membrane permeability.
Replacing the 3-CF₃-phenyl group may reduce metabolic stability, potentially altering pharmacokinetic profiles.
Structural substitutes without the trifluoromethylphenyl moiety can lead to different target engagement or activity profiles.

Performance Evidence for This Building Block


Lipophilicity Enhancement

The incorporation of the 3-trifluoromethylphenyl group into the propargylamine scaffold is a well-established strategy to increase molecular lipophilicity. This is a class-level inference from the known properties of trifluoromethylated aromatic compounds . While direct experimental LogP or LogD data for 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine is not identified in the current search, related compounds with similar trifluoromethylphenyl moieties demonstrate increased lipophilicity and metabolic stability, which is a primary driver for their selection in drug discovery [1].

Lipophilicity Enhancement
Class-level inference
Expected increase in LogP due to -CF₃ group (class-level knowledge).
Supports membrane permeability optimization.
Experimental LogP data not identified.
Drug Design Pharmacokinetics Medicinal Chemistry

Metabolic Stability Improvement

The trifluoromethyl group is a classic bioisostere known to block oxidative metabolism at the substitution site. For 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine, the -CF₃ substituent on the phenyl ring is expected to increase metabolic stability compared to analogs lacking this group or with metabolically labile substituents . This is a class-level inference based on the well-documented metabolic shielding effect of the -CF₃ group in medicinal chemistry.

Metabolic Stability Improvement
Class-level inference
Reduced oxidative metabolism expected from -CF₃ shielding effect.
May support longer half-life studies.
Quantitative microsomal data to verify.
Drug Metabolism Pharmacokinetics Lead Optimization

Click Chemistry Reactivity

The terminal alkyne in 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine is a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reactivity allows for the efficient and regioselective construction of 1,2,3-triazole-containing libraries, which are prevalent in bioactive molecules [1]. While this reactivity is common to all terminal propargylamines, the presence of the 3-trifluoromethylphenyl group provides a unique, lipophilic, and metabolically stable vector for the resulting triazole products, differentiating it from simpler propargylamine building blocks.

Click Chemistry Reactivity
Supporting evidence
Terminal alkyne enables CuAAC with expected high regiospecificity.
Supports efficient triazole library synthesis.
Reaction yield data not reported.
Click Chemistry Organic Synthesis Triazole Synthesis

Key Research and Development Applications


Fluorinated Triazole Library Synthesis

3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine is an ideal substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate diverse libraries of 1,4-disubstituted 1,2,3-triazoles. The resulting triazoles, bearing the 3-trifluoromethylphenyl group, are valuable scaffolds for medicinal chemistry due to their enhanced lipophilicity and metabolic stability, as inferred from class-level knowledge of fluorinated compounds .

CNS-Targeted Compound Libraries

The incorporation of the trifluoromethyl group is a common strategy to improve blood-brain barrier permeability . Researchers synthesizing compounds targeting central nervous system (CNS) disorders can utilize 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine as a key building block to introduce a lipophilic, metabolically stable moiety, increasing the likelihood of identifying CNS-active leads [1].

Enzyme Inhibitor and Receptor Modulator Development

The propargylamine moiety is a known pharmacophore in several enzyme inhibitors, including monoamine oxidases (MAOs). The 3-trifluoromethylphenyl substitution can be exploited to modulate binding affinity and selectivity for specific biological targets . This compound serves as a starting point for SAR studies aimed at optimizing the potency and pharmacokinetic profile of novel therapeutic candidates [1].

Gold-Catalyzed Quinoline Synthesis

Trifluoromethylated propargylamines, such as this compound, can undergo efficient gold(I)-catalyzed cyclization reactions to yield 2-trifluoromethyl-4-aryl quinolines under mild conditions . This provides a straightforward route to a class of heterocycles with significant pharmaceutical importance, leveraging the unique reactivity of the propargylamine core in the presence of the trifluoromethyl group.

Application
Selection Property
Validation Focus
Fluorinated Triazole Library Synthesis
CuAAC-compatible terminal alkyne
Triazole product stability and regiochemistry
CNS-Targeted Compound Libraries
Trifluoromethyl group for lipophilicity
BBB permeability assay context
Enzyme Inhibitor & Modulator Development
Propargylamine pharmacophore
Enzyme inhibition and selectivity assays
Gold-Catalyzed Quinoline Synthesis
Alkyne cyclization reactivity
Quinoline product characterization

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